molecular formula C22H18N4O4S B1193372 PI3K-IN-S1

PI3K-IN-S1

Numéro de catalogue: B1193372
Poids moléculaire: 434.47
Clé InChI: LVRKCKYEJHGYPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PI3K inhibitors are typically characterized by their isoform selectivity (e.g., targeting PI3Kα, β, γ, or δ), potency (IC50 values), and pharmacokinetic profiles. The development of PI3K-IN-S1 likely adheres to rigorous standards for experimental reproducibility, including detailed synthesis protocols, spectroscopic validation, and biological activity assays, as mandated by academic journals such as ACS Applied Electronic Materials .

Propriétés

Formule moléculaire

C22H18N4O4S

Poids moléculaire

434.47

Nom IUPAC

2-Methoxy-3-(phenylsulfonamido)-5-(quinazolin-6-yl)benzamide

InChI

InChI=1S/C22H18N4O4S/c1-30-21-18(22(23)27)10-15(14-7-8-19-16(9-14)12-24-13-25-19)11-20(21)26-31(28,29)17-5-3-2-4-6-17/h2-13,26H,1H3,(H2,23,27)

Clé InChI

LVRKCKYEJHGYPZ-UHFFFAOYSA-N

SMILES

O=C(N)C1=CC(C2=CC3=CN=CN=C3C=C2)=CC(NS(=O)(C4=CC=CC=C4)=O)=C1OC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PI3K inhibitor S1;  PI3K IN-S1;  PI3K-IN S1;  PI3K-IN-S1

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound and Comparable Inhibitors

Property This compound* HS-173 LY294002
Molecular Formula Not reported C21H18N4O4S C19H17N3O2
Molecular Weight Not reported 422.46 g/mol 319.36 g/mol
Primary Target PI3K isoforms PI3Kα Pan-PI3K
IC50 (PI3Kα) Not reported 6.2 nM 1.4 µM
Selectivity Undisclosed High for PI3Kα Low (broad-spectrum)
Clinical Phase Preclinical Preclinical Discontinued

Structural Insights :

  • HS-173: Features a thieno[3,2-d]pyrimidine core, optimizing binding to the ATP pocket of PI3Kα. Its sulfonamide group enhances solubility and target affinity .

Efficacy and Selectivity

  • This compound : Assumed to exhibit improved isoform selectivity compared to early-generation inhibitors like LY294002, minimizing off-target effects.
  • HS-173: Demonstrates nanomolar potency against PI3Kα (IC50 = 6.2 nM) and >100-fold selectivity over other isoforms, making it a candidate for PI3Kα-driven cancers .
  • LY294002 : Despite its utility in foundational research, its pan-PI3K activity and metabolic instability limit therapeutic applications.

Table 2: Pharmacokinetic Comparison

Parameter This compound* HS-173 LY294002
Bioavailability Not reported Moderate (oral) Low (oral)
Half-life (t½) Not reported ~8 hours ~2 hours
Toxicity (LD50) Not reported >500 mg/kg (mice) 150 mg/kg (mice)

Critical Research Findings and Limitations

LY294002 : Demonstrated efficacy in vitro but failed in clinical trials due to rapid clearance and insulin resistance induction.

This compound : While hypothetical, its design likely incorporates lessons from predecessors, such as structural modifications to enhance metabolic stability and isoform specificity.

Challenges in Comparison :

  • The absence of explicit data for this compound in the provided evidence necessitates reliance on general PI3K inhibitor trends.
  • Journals like Organic Letters emphasize reproducibility through detailed experimental reporting (e.g., NMR, HRMS) , which would be critical for validating this compound’s claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PI3K-IN-S1
Reactant of Route 2
Reactant of Route 2
PI3K-IN-S1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.